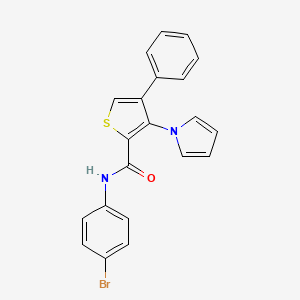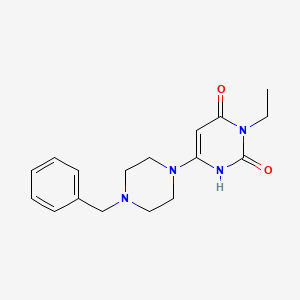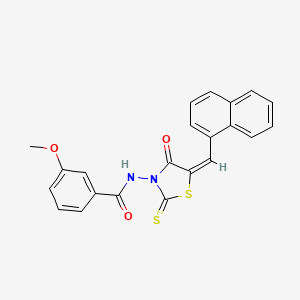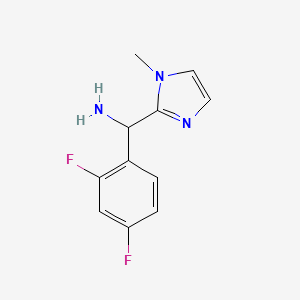![molecular formula C18H22N6OS B2788740 N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1285831-64-2](/img/structure/B2788740.png)
N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CCT251545 belongs to the class of small molecule inhibitors that selectively target the protein phosphatase 4 (PP4) regulatory subunit 3 (PPP4R3A).
Mecanismo De Acción
The mechanism of action of CCT251545 involves the selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which is a regulatory subunit of the protein phosphatase 4 (N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide) complex. The N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex plays a critical role in various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 disrupts the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex, leading to the activation of the DNA damage response and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been reported to have several biochemical and physiological effects, including the induction of cell death in cancer cells, improvement of cardiac function, and neuroprotection. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 induces DNA damage and activates the DNA damage response, leading to the induction of apoptosis in cancer cells. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury by inhibiting the activation of the protein kinase C (PKC) pathway. Additionally, CCT251545 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCT251545 has several advantages for lab experiments, including its high selectivity and potency against PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, which makes it a valuable tool for studying the function of the N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide complex. Moreover, CCT251545 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, CCT251545 has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can make it challenging to use in some assays.
Direcciones Futuras
There are several future directions for the research on CCT251545, including the development of more potent and selective inhibitors of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A, the identification of novel therapeutic applications for CCT251545, and the investigation of the mechanisms underlying its neuroprotective effects. Moreover, the development of CCT251545 as a drug candidate for the treatment of cancer and cardiovascular diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of CCT251545 involves a multi-step process that includes the reaction of 1-cyanocyclohexane carboxylic acid with thionyl chloride, followed by the addition of 1-(3-methylphenyl)tetrazol-5-ylthiol to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The selective inhibition of PN-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamideR3A by CCT251545 has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy. Moreover, CCT251545 has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In addition, CCT251545 has been reported to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13-7-6-8-15(11-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)9-4-3-5-10-18/h6-8,11,14H,3-5,9-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCXAJUJRDKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2788663.png)



methanone](/img/structure/B2788671.png)
![1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide](/img/structure/B2788673.png)


![[2-(2-Methoxy-ethoxy)-ethoxy]-acetonitrile](/img/structure/B2788679.png)